2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine
Description
2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine is a complex organic compound that features a furan ring, a pyrazole ring, and a pyrrolidine ring
Properties
IUPAC Name |
2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-13(14-7-10-19(2)18-14)17-12-15(16-6-5-11-21-16)20-8-3-4-9-20/h5-7,10-11,13,15,17H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEJDVMKUUWDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NCC(C2=CC=CO2)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. This method allows for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The nitrogen atoms in the pyrazole and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield hydrogenated derivatives .
Scientific Research Applications
2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.
1-(1-methylpyrazol-3-yl)ethanamine: Contains a pyrazole ring and an amine group.
2-pyrrolidin-1-ylethanamine: Features a pyrrolidine ring and an amine group.
Uniqueness
2-(furan-2-yl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-2-pyrrolidin-1-ylethanamine is unique due to the combination of its three distinct ring structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
